3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
3-(4-Methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine scaffold. The molecule features a 4-methoxyphenyl group at position 3, a methyl group at position 4, and a 2-morpholinoethyl substituent at position 7. This compound belongs to a class of heterocyclic structures with demonstrated pharmacological relevance, particularly in anti-inflammatory applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-17-20-7-8-22-21(15-27(16-31-22)10-9-26-11-13-30-14-12-26)24(20)32-25(28)23(17)18-3-5-19(29-2)6-4-18/h3-8H,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMNXFQBCPRWLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCN4CCOCC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 321.39 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of chromeno[8,7-e][1,3]oxazine compounds exhibit significant anticancer properties. For instance, a study reported that certain analogs demonstrated potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds ranged from 0.5 µM to 10 µM, indicating a strong inhibitory effect on cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.56 |
| Compound B | A549 | 1.2 |
| Compound C | MCF-7 | 3.5 |
The mechanism by which these compounds exert their anticancer effects appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cancer cell survival. Specifically, studies have shown that these compounds can activate caspase pathways and inhibit the PI3K/AKT signaling pathway, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, the compound has also been evaluated for antimicrobial activity. Research has shown that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be in the range of 32-128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Bacillus subtilis | 128 |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been tested for its ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The compound showed promising results with an IC50 value of 45 µM, suggesting it could be further explored as a therapeutic agent for managing blood glucose levels.
Study on Anticancer Effects
A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various derivatives of chromeno[8,7-e][1,3]oxazine. The researchers synthesized several analogs and assessed their antiproliferative effects against MCF-7 cells. They found that modifications at specific positions significantly enhanced activity, highlighting the importance of the methoxy group in improving potency.
Investigation of Antimicrobial Properties
In another study published in Phytochemistry Reviews, researchers investigated the antimicrobial properties of several chromeno derivatives against common pathogens. The results indicated that while some compounds exhibited strong antibacterial effects, others were less effective, emphasizing the need for further optimization.
Comparison with Similar Compounds
Hydroxyalkyl Substituents
- 9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one (4a, n=3) Yield: 82% Melting Point: Not explicitly stated Key Data: NMR and IR spectra confirm hydrogen bonding involving the hydroxyl group, enhancing solubility in polar solvents .
- 9-(4-Hydroxypentyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one (4a, n=4) Yield: 65.1% Melting Point: 120–121°C Key Data: Increased alkyl chain length (n=4) correlates with higher molecular weight (384.1 g/mol) and slightly reduced yield compared to n=3 analogs .
Morpholinoethyl Substituent (Target Compound)
- Morpholine derivatives are known to enhance blood-brain barrier permeability, suggesting CNS-targeted applications .
Aromatic Ring Modifications at Position 3
Methoxyphenyl vs. Dimethoxyphenyl
- 3-(4-Methoxyphenyl) Derivatives Example: 9-(4-Hydroxybutyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one (4a, n=3)
- Bioactivity : Moderate anti-inflammatory activity (IC₅₀ = 18 µM in COX-2 inhibition assays) .
- 3-(3,4-Dimethoxyphenyl) Derivatives Example: 3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one (4b, n=3)
- Yield : 83%
- Melting Point : 78–79°C
- Bioactivity : Enhanced anti-inflammatory potency (IC₅₀ = 12 µM) due to electron-donating methoxy groups stabilizing ligand-receptor interactions .
Fluorophenyl Derivatives
- 3-(4-Fluorophenyl)-9-(4-hydroxypentyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4-one Yield: 77% Melting Point: 160–161°C Key Data: Fluorine substitution increases metabolic stability and lipophilicity, favoring prolonged half-life .
Pharmacological Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
